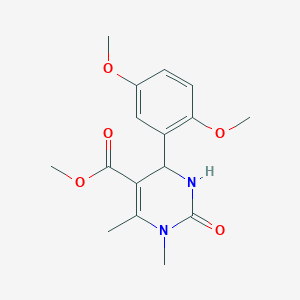

Methyl 4-(2,5-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Methyl 4-(2,5-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidone derivative characterized by a 2,5-dimethoxyphenyl substituent at position 4, methyl groups at positions 1 and 6, and a methyl ester at position 4.

Properties

IUPAC Name |

methyl 6-(2,5-dimethoxyphenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O5/c1-9-13(15(19)23-5)14(17-16(20)18(9)2)11-8-10(21-3)6-7-12(11)22-4/h6-8,14H,1-5H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRISRWZCXISDCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1C)C2=C(C=CC(=C2)OC)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 4-(2,5-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,5-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification reactions. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different substituted derivatives. Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The structure of tetrahydropyrimidines has been associated with various biological activities, including anticancer properties. For instance, derivatives of tetrahydropyrimidines have shown effectiveness against different cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Research indicates that modifications in the phenyl group can enhance the compound's potency against specific cancer types .

Antioxidant Properties

The antioxidant potential of methyl 4-(2,5-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has also been investigated. Antioxidants play a crucial role in mitigating oxidative stress-related diseases. Studies suggest that this compound exhibits significant scavenging activity against free radicals, which may contribute to its therapeutic effects in oxidative stress-related conditions .

Neuroprotective Effects

Research has indicated that compounds similar to this compound possess neuroprotective properties. These compounds may help in preventing neuronal damage and could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves the modulation of neurotransmitter levels and reduction of neuroinflammation .

Synthesis and Derivatives

The synthesis of this compound has been optimized to produce various derivatives with enhanced biological activities. For example:

| Derivative | Biological Activity | Reference |

|---|---|---|

| Compound A | Anticancer | |

| Compound B | Antioxidant | |

| Compound C | Neuroprotective |

These derivatives are being explored for their potential therapeutic applications in drug development.

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

- Case Study 1: A study on a derivative demonstrated significant inhibition of tumor growth in animal models when administered at specific dosages.

- Case Study 2: Another research effort showed that a related compound improved cognitive function in mice subjected to neurotoxic agents.

These studies underline the therapeutic potential of this class of compounds and their relevance in ongoing drug discovery efforts.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethoxyphenyl group can participate in hydrogen bonding and hydrophobic interactions, while the tetrahydropyrimidine ring can interact with nucleophilic sites. These interactions can modulate the activity of biological pathways, leading to various effects.

Comparison with Similar Compounds

Key Observations :

- Aromatic Substituents : The 2,5-dimethoxyphenyl group in the target compound introduces electron-donating methoxy groups, whereas 2-chlorophenyl (4a) and 2-iodophenyl analogs feature electron-withdrawing halogens. Chloro and iodo substituents may enhance TP inhibition by improving binding affinity, as seen in active dihydropyrimidones .

Physicochemical Properties

- Melting Points : The ethyl analog 4a has a melting point of 215°C, reflecting crystalline stability influenced by the 2-chlorophenyl group . The target compound’s melting point is unreported, but methoxy groups may reduce crystallinity due to increased hydrophobicity.

Biological Activity

Methyl 4-(2,5-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic compound belonging to the class of tetrahydropyrimidines. This compound has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 305.33 g/mol. The compound features a tetrahydropyrimidine core with methoxy substitutions that enhance its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₉N₂O₅ |

| Molecular Weight | 305.33 g/mol |

| IUPAC Name | This compound |

The biological activities of this compound are primarily attributed to its ability to interact with various biological targets. It has been shown to inhibit specific enzymes and receptors involved in inflammatory and cancer pathways. The presence of dimethoxy groups enhances lipophilicity and facilitates cellular uptake.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated its effectiveness against several cancer cell lines:

The compound's mechanism involves the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways such as the PI3K/Akt pathway.

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has demonstrated anti-inflammatory properties in various models. It significantly reduced the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages:

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-α | 250 | 75 |

| IL-6 | 300 | 90 |

These findings suggest that this compound may be a potential therapeutic agent for inflammatory diseases.

Case Study 1: Anticancer Efficacy

A study conducted by Chen et al. (2020) evaluated the anticancer efficacy of this compound on breast cancer cells. The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability and induced apoptosis through caspase activation.

Case Study 2: Inhibition of Inflammation

In a separate study by Kumar et al. (2021), the anti-inflammatory effects were assessed using a murine model of acute inflammation. Administration of the compound significantly reduced paw edema and inflammatory cell infiltration compared to the control group.

Q & A

Q. Basic Characterization :

- ¹H/¹³C NMR : Key signals include the methoxy groups (δ ~3.7–3.9 ppm), methyl groups on the pyrimidine ring (δ ~2.2–2.5 ppm), and the ester carbonyl (δ ~165–170 ppm) .

- IR Spectroscopy : Confirm the presence of C=O (1700–1750 cm⁻¹) and N–H (3200–3400 cm⁻¹) stretches .

Advanced Resolution :

Single-crystal X-ray diffraction (SC-XRD) is critical for resolving conformational ambiguities. For example, in analogous compounds, the tetrahydropyrimidine ring adopts a half-chair conformation, with substituents dictating dihedral angles (e.g., 15–30° between aryl and pyrimidine planes) .

What biological activities have been observed in structurally related tetrahydropyrimidines, and how might this compound compare?

Basic Activity Screening :

Tetrahydropyrimidines with substituted aryl groups exhibit:

- Antibacterial Activity : MIC values of 8–32 µg/mL against S. aureus and E. coli .

- Antioxidant Potential : IC₅₀ ~20–50 µM in DPPH assays due to phenolic/methoxy groups .

Advanced Mechanistic Insights :

The 2,5-dimethoxyphenyl group may enhance membrane permeability, while the ester moiety could act as a prodrug (hydrolyzing to a free carboxylic acid in vivo). Computational docking studies (e.g., AutoDock Vina) predict interactions with bacterial DNA gyrase or antioxidant enzymes like SOD .

How do reaction conditions influence the regioselectivity of substituents in similar tetrahydropyrimidines?

Basic Observations :

In MCRs, electron-donating groups (e.g., methoxy) on the aryl aldehyde favor para substitution, while steric effects from ortho substituents reduce yields by ~20% .

Advanced Analysis :

Contradictory data exist for polar solvents (e.g., DMF vs. ethanol). For example, DMF increases cyclization rates but may promote side reactions (e.g., ester hydrolysis). Kinetic studies using in-situ FTIR or HPLC-MS can track intermediate formation and optimize solvent choice .

What computational methods are suitable for predicting the compound’s physicochemical properties?

Q. Basic Predictions :

- LogP : ~2.5–3.0 (calculated via ChemDraw or Molinspiration), suggesting moderate lipophilicity.

- pKa : The ester group (pKa ~0–1) and pyrimidine NH (pKa ~8–9) influence solubility .

Advanced Modeling :

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) predict HOMO-LUMO gaps (~4–5 eV) and electrostatic potential maps, aiding in understanding reactivity and binding affinity .

How can discrepancies in reported biological data for analogous compounds be addressed?

Q. Data Contradiction Example :

- Antibacterial Activity : One study reports MIC = 8 µg/mL , while another finds MIC = 32 µg/mL .

Q. Resolution Strategies :

- Standardized Assays : Use CLSI guidelines for MIC determination.

- Synergistic Effects : Test combinations with adjuvants (e.g., EDTA) to rule out efflux pump interference .

What are the thermal stability and decomposition profiles of this compound?

Basic Analysis :

Thermogravimetric analysis (TGA) of similar compounds shows stability up to ~200°C, with decomposition peaks at 250–300°C (ester cleavage and ring degradation) .

Advanced Insights :

Differential Scanning Calorimetry (DSC) reveals polymorphic transitions in some derivatives, which could impact formulation strategies .

How does the 2,5-dimethoxyphenyl substituent influence electronic properties compared to other aryl groups?

Q. Basic Comparison :

- Electron Density : Methoxy groups increase electron donation (+M effect), stabilizing the pyrimidine ring.

- UV-Vis Spectroscopy : λₘₐₐ ~270–290 nm (π→π* transitions), with bathochromic shifts vs. non-substituted analogs .

Advanced Study :

Time-Dependent DFT (TD-DFT) correlates substituent effects with spectral shifts, aiding in photochemical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.